Fondenafil-d5 is synthesized from Fondenafil through specific chemical modifications that incorporate deuterium isotopes. It falls under the category of organic compounds, specifically within the class of benzimidazole derivatives. Its classification as a phosphodiesterase type 5 inhibitor positions it alongside other similar compounds used in clinical settings.
The synthesis of Fondenafil-d5 involves several key steps:
Fondenafil-d5 maintains a similar structural framework to its parent compound Fondenafil, with modifications that include deuterium substitutions. The molecular formula can be represented as , where represents deuterium atoms replacing hydrogen atoms in specific locations within the molecule.
Fondenafil-d5 participates in several chemical reactions typical for phosphodiesterase inhibitors:
The mechanism of action for Fondenafil-d5 involves:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to confirm the structural integrity and purity of synthesized Fondenafil-d5.
Fondenafil-d5 has significant applications in both clinical and research settings:
Fondenafil-d5 (systematic name: 5-[2-Ethoxy-5-[(4-(ethyl-d₅)-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one) is a deuterium-enriched analog of the phosphodiesterase-5 (PDE5) inhibitor Homo Sildenafil. Its molecular formula is C₂₃H₂₇D₅N₆O₄S, with a molecular weight of 493.63 g/mol [2] [5] [7]. The compound incorporates five deuterium atoms (d₅) at the ethyl group of the piperazine ring, replacing all hydrogen atoms in the -CH₂CH₃ moiety with deuterium (-CD₂CD₃) [8]. This strategic deuteration preserves the core pharmacophore responsible for PDE5 inhibition while altering mass-dependent properties critical for analysis.
Table 1: Structural Characteristics of Fondenafil-d5
Property | Specification |
---|---|
Molecular Formula | C₂₃H₂₇D₅N₆O₄S |
CAS Number | 1216711-61-3 |
Deuterium Position | Ethyl group on piperazine ring (-CD₂CD₃) |
Key Functional Groups | Pyrazolopyrimidinone core, ethoxyphenyl sulfonamide, N-methylpiperazine-d₅ moiety |
Primary Structural Role | Isotopically labeled internal standard for Sildenafil analogs |
Structurally, Fondenafil-d5 shares the heterocyclic pyrazolopyrimidinone core and arylsulfonamide group characteristic of PDE5 inhibitors. Unlike Sildenafil, which contains a methylpiperazine group, Fondenafil-d5 features an ethylpiperazine-d₅ group, contributing to its classification as a "homo" analog [6]. The deuterium atoms induce negligible steric changes compared to protiated molecules but impart distinct mass spectral signatures essential for quantitative analysis [4].
Fondenafil-d5 is indispensable in two critical analytical domains: counterfeit drug detection and impurity profiling. In counterfeit aphrodisiacs, LC-MS/MS methods using Fondenafil-d5 can simultaneously identify unapproved PDE5 inhibitors (e.g., Sildenafil, Vardenafil) and adulterants (e.g., dapoxetine, yohimbine) in complex matrices like instant coffee and honey [9]. The deuterated standard enables <5% quantification error even at nanogram levels, crucial for regulatory enforcement [9].
Table 2: Analytical Applications of Fondenafil-d5
Application Domain | Function of Fondenafil-d5 | Technical Benefit |
---|---|---|
Counterfeit Screening | Internal standard for Sildenafil analogs in herbal products | Detects 0.1–1 ppm adulterants in complex matrices (e.g., coffee, honey) |
Impurity Profiling | Reference marker for synthesis byproducts in API manufacturing | Quantifies genotoxic impurities at ≤0.1% levels |
Metabolic Studies | Surrogate for tracking protiated analogs in biological fluids | Enables pharmacokinetic studies without isotopic interference |
Method Validation | System suitability control for LC-MS/MS robustness assessments | Verifies retention time stability (±0.1 min) and ion ratio reproducibility (RSD < 2%) |
For pharmaceutical quality control, Fondenafil-d5 aids in monitoring synthesis impurities during Sildenafil production. As a structural analog, it co-elutes with process-related impurities (e.g., desmethyl-sildenafil), allowing accurate quantification of genotoxic nitrosamines or hydrolytic degradation products [3] [8]. The UPLC-MS/MS methods incorporating Fondenafil-d5 achieve separation within 6 minutes with sensitivity limits of 0.05–0.1 ng/mL, far exceeding regulatory requirements [9].
In research settings, Fondenafil-d5 facilitates isotope dilution mass spectrometry (IDMS) for absolute quantitation. When spiked into samples before extraction, it corrects for losses during preparation and instrument variability, achieving >98% accuracy in pharmacokinetic studies [4] [5]. This precision is vital for investigating drug interactions involving CYP3A4 metabolism, where slight concentration variations significantly impact clinical outcomes [1] [3].
Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1